molecular formula C13H16N2O3 B2927081 N-(3-acetylphenyl)morpholine-4-carboxamide CAS No. 341021-30-5

N-(3-acetylphenyl)morpholine-4-carboxamide

Cat. No. B2927081
CAS RN: 341021-30-5
M. Wt: 248.282
InChI Key: GFGGXIIHWJXKMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(3-acetylphenyl)morpholine-4-carboxamide” is a chemical compound with the CAS Number: 341021-30-5 . It has a molecular weight of 248.28 .


Molecular Structure Analysis

The molecular structure of “N-(3-acetylphenyl)morpholine-4-carboxamide” can be represented by the InChI code: 1S/C13H16N2O3/c1-10(16)11-3-2-4-12(9-11)14-13(17)15-5-7-18-8-6-15/h2-4,9H,5-8H2,1H3,(H,14,17) . This indicates that the molecule consists of a morpholine ring attached to a carboxamide group and a 3-acetylphenyl group.


Physical And Chemical Properties Analysis

“N-(3-acetylphenyl)morpholine-4-carboxamide” has a molecular weight of 248.28 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current data.

Scientific Research Applications

Synthetic Methods and Chemical Properties
N-(3-acetylphenyl)morpholine-4-carboxamide is a chemical compound that plays a crucial role in synthetic organic chemistry, serving as an intermediate in the synthesis of various heterocyclic compounds. The versatility of this compound is demonstrated through its use in the synthesis of morpholine derivatives, which have shown inhibitory activity against tumor necrosis factor alpha and nitric oxide, highlighting its potential in medical research and pharmacology. For instance, a rapid and green synthetic method has been established for the synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, demonstrating the compound's utility in creating molecules with significant biological activities (Lei et al., 2017).

Pharmacological and Biological Activities
Research has explored the biological activities of morpholine derivatives, including their potential as enzyme inhibitors. Specifically, thiophene-based heterocyclic compounds, including those incorporating morpholine moieties, have been evaluated for their inhibitory activities against key enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST). These studies have identified compounds with significant enzyme inhibitory activities, suggesting the therapeutic potential of morpholine derivatives in treating diseases associated with enzyme dysfunction (Cetin et al., 2021).

Material Science Applications
The compound also finds applications in material science, such as in the development of corrosion inhibitors for mild steel in acidic media. Studies have shown that morpholine and piperazine based carboxamide derivatives can significantly reduce corrosion rates, indicating their potential use in industrial applications to extend the lifespan of metal structures and components (Nnaji et al., 2017).

Antiproliferative Activities
In the realm of cancer research, novel morpholine conjugated benzophenone analogues have been synthesized and evaluated for their anti-proliferative activity against various neoplastic cell lines. These studies have identified compounds with significant anti-mitogenic activity, suggesting the role of morpholine derivatives in developing new anticancer therapies (Al‐Ghorbani et al., 2017).

Antioxidant and Antinociceptive Activities
Further, novel phenoxy acetyl carboxamides have been synthesized and evaluated for their antioxidant and antinociceptive activities. These studies highlight the potential of morpholine derivatives in developing treatments for oxidative stress-related diseases and pain management, showcasing the broad spectrum of pharmacological activities associated with these compounds (Manjusha et al., 2022).

properties

IUPAC Name

N-(3-acetylphenyl)morpholine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-10(16)11-3-2-4-12(9-11)14-13(17)15-5-7-18-8-6-15/h2-4,9H,5-8H2,1H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFGGXIIHWJXKMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49823558
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(3-acetylphenyl)morpholine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.